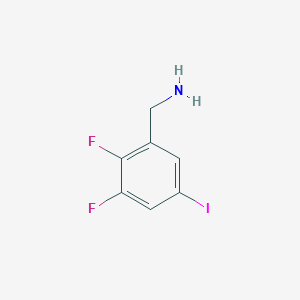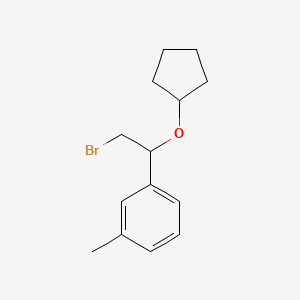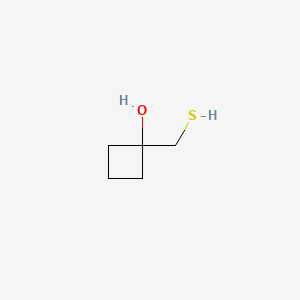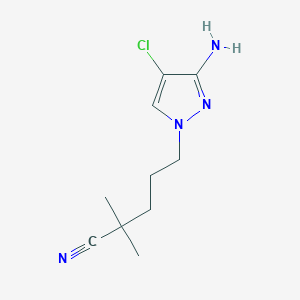![molecular formula C9H8F3NO3S B13484572 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-16-2](/img/structure/B13484572.png)
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The presence of the trifluoroacetyl group adds unique chemical properties to the compound, making it a subject of interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with trifluoroacetic anhydride in the presence of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents . These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds with active sites, enhancing the compound’s binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the trifluoroacetyl group.
Thiophene-3-acetic acid: Contains a thiophene ring and an acetic acid moiety.
3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: A more complex thiophene derivative with additional functional groups.
Uniqueness
3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
70629-16-2 |
|---|---|
Fórmula molecular |
C9H8F3NO3S |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
3-thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)3-5-1-2-17-4-5/h1-2,4,6H,3H2,(H,13,16)(H,14,15) |
Clave InChI |
CFVFFSCIUNIEDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC(C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


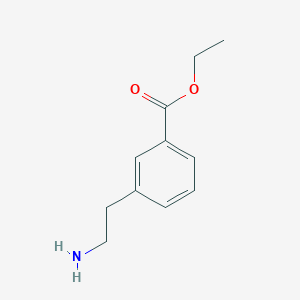
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
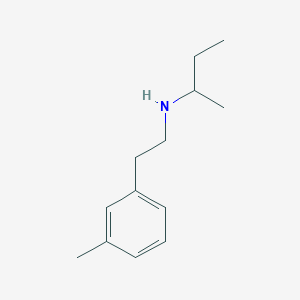
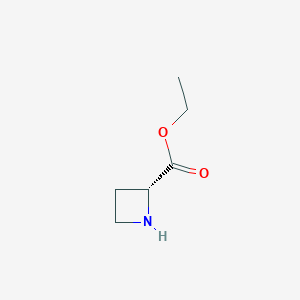
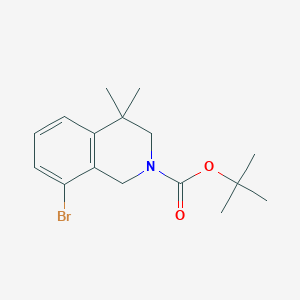

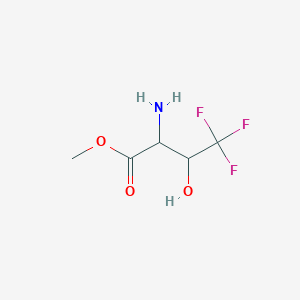
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
